molecular formula C5H5N5O B14625795 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- CAS No. 59105-06-5

1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-

Katalognummer: B14625795
CAS-Nummer: 59105-06-5
Molekulargewicht: 151.13 g/mol
InChI-Schlüssel: NIYXLQKJUWMMKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazolotriazine ring system . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like iodine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography may also be employed .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolotriazine oxides, while reduction can produce triazolotriazine hydrides. Substitution reactions typically result in the formation of various substituted triazolotriazines .

Wirkmechanismus

The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- stands out due to its unique structural features, which confer specific chemical and physical properties.

Eigenschaften

CAS-Nummer

59105-06-5

Molekularformel

C5H5N5O

Molekulargewicht

151.13 g/mol

IUPAC-Name

8-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one

InChI

InChI=1S/C5H5N5O/c1-9-5-8-6-3-10(5)4(11)2-7-9/h2-3H,1H3

InChI-Schlüssel

NIYXLQKJUWMMKN-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=NN=CN2C(=O)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.